molecular formula C20H19N3O4 B2670404 N1-(3-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-27-6

N1-(3-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2670404
CAS RN: 898462-27-6
M. Wt: 365.389
InChI Key: GZARUAKCGLIJBO-UHFFFAOYSA-N
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Description

The compound “N1-(3-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” is listed in the CAS DataBase . Unfortunately, the description of the compound is not provided in the source .

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Polymorphic modifications of a compound closely related to the one , 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been found, possessing strong diuretic properties useful as a new hypertension remedy. This research underscores the potential pharmaceutical application of such compounds in treating hypertension due to their diuretic effects (Shishkina et al., 2018).

Antiplasmodial and Antifungal Activity

Another study synthesized functionalized aminoquinolines, including pyrroloquinolines, to evaluate their antiplasmodial and antifungal activities. This research highlights the biological activity of such compounds, indicating their potential use in developing treatments for malaria and fungal infections (Vandekerckhove et al., 2015).

Visible Light Mediated Annulation

Another application involves the synthesis of pyrroloquinolines through visible light-mediated annulation, demonstrating an innovative approach to chemical synthesis that could be applied in creating complex organic molecules for various purposes, including material science and drug discovery (Das et al., 2016).

Organic Salt Synthesis and Characterization

The synthesis and characterization of organic salts based on pyridoquinolines, such as 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, showcase the chemical versatility of pyrroloquinoline derivatives. These compounds' ionic nature and reactivity could have implications for material science, particularly in designing novel ionic compounds with specific electronic or structural properties (Faizi et al., 2018).

Chemosensor Development

Research into developing chemosensors based on Schiff bases of pyrroloquinolines for selective cyanide detection in aqueous solutions indicates the potential application of these compounds in environmental monitoring and safety. This study emphasizes the role of pyrroloquinolines in creating sensitive and selective detectors for hazardous substances (Na et al., 2014).

properties

IUPAC Name

N-(3-methoxyphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-27-16-4-2-3-14(11-16)21-19(25)20(26)22-15-9-12-5-6-17(24)23-8-7-13(10-15)18(12)23/h2-4,9-11H,5-8H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZARUAKCGLIJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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